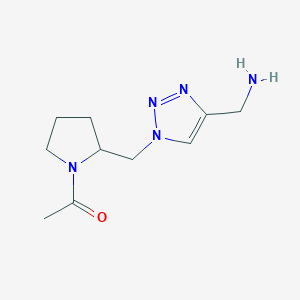

1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one

CAS No.: 2092473-66-8

Cat. No.: VC3210016

Molecular Formula: C10H17N5O

Molecular Weight: 223.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092473-66-8 |

|---|---|

| Molecular Formula | C10H17N5O |

| Molecular Weight | 223.28 g/mol |

| IUPAC Name | 1-[2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C10H17N5O/c1-8(16)15-4-2-3-10(15)7-14-6-9(5-11)12-13-14/h6,10H,2-5,7,11H2,1H3 |

| Standard InChI Key | VFLPBYDEWZEMGS-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCCC1CN2C=C(N=N2)CN |

| Canonical SMILES | CC(=O)N1CCCC1CN2C=C(N=N2)CN |

Introduction

Synthetic Approaches and Methodologies

Characterization Methodologies

Characterization of 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one would likely employ multiple analytical techniques to confirm its structure and purity. Based on the analytical approaches used for similar compounds in the literature, the following methods would be appropriate:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural connectivity and purity

-

Mass Spectrometry to verify molecular weight and fragmentation pattern

-

Infrared Spectroscopy to identify key functional groups

-

Elemental Analysis to confirm elemental composition

| Property | Predicted Value | Significance in Drug Development |

|---|---|---|

| Molecular Weight | ~236 g/mol | Within optimal range for oral bioavailability (<500 g/mol) |

| Hydrogen Bond Donors | 2 (primary amine) | Important for target binding (optimal range: ≤5) |

| Hydrogen Bond Acceptors | Multiple (triazole N atoms, carbonyl O, amine) | Contributes to solubility and target recognition (optimal range: ≤10) |

| Rotatable Bonds | ~5-6 | Influences conformational flexibility and oral bioavailability |

| Basic Centers | 2 (primary amine, pyrrolidine N) | Affects solubility profile and potential for ionic interactions |

| Predicted LogP | ~0.5-1.5 | Moderate lipophilicity suggesting balanced membrane permeability |

Structure-Activity Relationship Analysis

Key Pharmacophoric Features

Analysis of the structure of 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one reveals several key pharmacophoric features that could contribute to potential biological activity:

-

The 1,2,3-triazole ring: This heterocyclic system can participate in π-stacking interactions with aromatic amino acid residues in protein binding sites, similar to interactions observed with related compounds such as those in the 4a-4g series

-

The aminomethyl group: Provides a positively charged center at physiological pH, potentially enabling ionic interactions with negatively charged residues in biological targets

-

The pyrrolidine ring: Offers conformational flexibility and a tertiary amine that can serve as an additional interaction point

-

The acetyl group: Provides a hydrogen bond acceptor and influences the electronic properties of the pyrrolidine nitrogen

Each of these structural elements could be systematically modified to explore structure-activity relationships and optimize desired biological activities.

Chemical and Biological Evaluation Methods

Analytical Characterization Techniques

Comprehensive characterization of 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one would require multiple analytical techniques to confirm its identity, purity, and structural features. Based on methods applied to related compounds, the following analytical approaches would be appropriate:

-

High-Resolution Mass Spectrometry: To determine exact molecular mass and elemental composition, similar to the TOF MS ES+ analysis performed on compounds 4c-4g

-

Multi-dimensional NMR Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to fully elucidate the connectivity and confirm the structure

-

X-ray Crystallography: If suitable crystals can be obtained, this would provide definitive structural confirmation

-

Chiral Chromatography: To assess enantiomeric purity if the synthesis produces stereoisomers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume